
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CFC-TAC) is a heterocyclic compound that has been used in various scientific research applications due to its unique properties. CFC-TAC is a fluorinated triazole derivative of 1-chloro-2-fluorophenyl-1H-1,2,3-triazole-4-carbaldehyde, which is a compound that is found naturally in some plants. CFC-TAC is an important research compound because it has a wide range of uses in different scientific fields. In
Applications De Recherche Scientifique
Crystal Structure and Activity
- The crystal structures of triazole derivatives, including compounds similar to "1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde," have been analyzed, revealing their potential as α-glycosidase inhibition agents. The study showed differences in molecular flatness and dihedral angles between triazolyl rings and attached aryl rings, influencing their biological activity. Intermolecular interactions such as hydrogen bonding and π-π interactions play a crucial role in their structural arrangement and possibly their chemical reactivity (Gonzaga et al., 2016).
Antimicrobial Applications
- New triazolyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of triazole compounds in developing new antimicrobial agents. These compounds were characterized using various spectroscopic techniques and tested for their efficacy against bacterial and fungal organisms, with some showing broad-spectrum antimicrobial activities (Bhat et al., 2016).
Molecular Rearrangements and Synthesis
- Studies have explored the molecular rearrangements of triazole derivatives under certain conditions, contributing to synthetic methodologies that could be applied in the synthesis of novel triazole compounds. These rearrangements provide insights into the versatility of triazole chemistry for creating diverse molecular structures (L'abbé et al., 1990).
Fluorescence and Sensing Applications
- Triazole compounds have been investigated for their potential in fluorescence sensing, indicating their utility in biological and chemical sensing applications. The development of a fluorescence probe based on triazole chemistry demonstrates the ability to detect biologically relevant molecules, such as homocysteine, in living cells (Chu et al., 2019).
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDHJIKMBSAUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1454574.png)
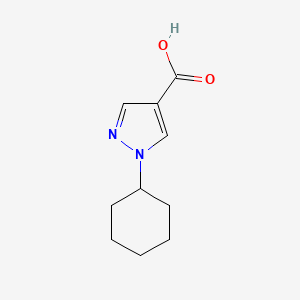

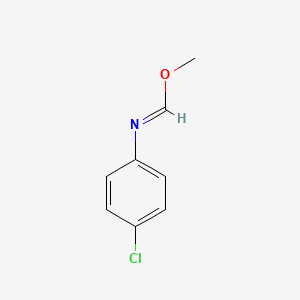

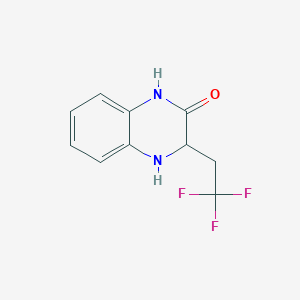
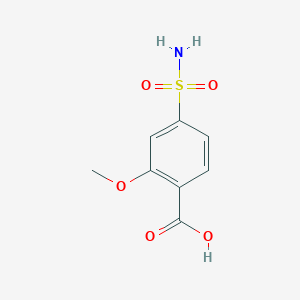
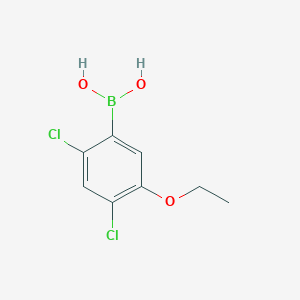



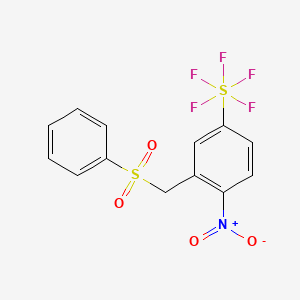
![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)